molecular formula C6H2Cl3F B1602144 1,2,3-Trichloro-5-fluorobenzene CAS No. 3107-21-9

1,2,3-Trichloro-5-fluorobenzene

Cat. No. B1602144
CAS RN: 3107-21-9
M. Wt: 199.4 g/mol
InChI Key: DGWPPUWATNWMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trichloro-5-fluorobenzene is a chemical compound with the molecular formula C6H2Cl3F. It has an average mass of 199.438 Da and a mono-isotopic mass of 197.920609 Da .


Molecular Structure Analysis

The InChI code for 1,2,3-Trichloro-5-fluorobenzene is 1S/C6H2Cl3F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1,2,3-Trichloro-5-fluorobenzene is a solid at room temperature . It has a molecular weight of 199.44 .

Scientific Research Applications

1. Biotransformation Studies

The transformation of monofluorophenols by Rhodococcus opacus 1cp reveals the formation of fluoropyrogallols and trihydroxyfluorobenzene derivatives, indicating the involvement of these metabolites in the biotransformation of monofluorophenols. This includes the formation of 1,2,3-trihydroxy-5-fluorobenzene from other fluorophenols, highlighting the biochemical processing of such compounds (Finkelstein et al., 2000).

2. Spectroscopic Analysis

Mass-analyzed threshold ionization (MATI) spectroscopy has been used to investigate the ionic properties of halogenated benzenes, including derivatives of 1,2,3-trichloro-5-fluorobenzene. This study provides insights into the electronic properties and vibrational modes of these compounds, aiding in the understanding of their chemical behavior (Krüger et al., 2015).

3. Reactivity and Synthesis

Research on the synthesis of new 1,2,3-triazole derivatives of uracil and thymine, which include the use of derivatives of 1,2,3-trichloro-5-fluorobenzene, explores potential applications in inhibiting acidic corrosion of steels. This showcases the chemical reactivity and potential industrial applications of these compounds (Negrón-Silva et al., 2013).

4. Organometallic Chemistry

Partially fluorinated benzenes, including derivatives of 1,2,3-trichloro-5-fluorobenzene, are increasingly used in organometallic chemistry and catalysis. Their fluorine substituents influence binding strength to metal centers, opening new avenues in synthesis and catalysis (Pike et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1,2,3-trichloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWPPUWATNWMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577845
Record name 1,2,3-Trichloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trichloro-5-fluorobenzene

CAS RN

3107-21-9
Record name 1,2,3-Trichloro-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3107-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Trichloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Trichloro-5-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1,2,3-Trichloro-5-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1,2,3-Trichloro-5-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1,2,3-Trichloro-5-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1,2,3-Trichloro-5-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1,2,3-Trichloro-5-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.